molecular formula C19H14BrFN2OS2 B2642104 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-92-3

3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2642104
CAS No.: 850915-92-3
M. Wt: 449.36
InChI Key: MSAUIGKCFKMPFZ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromophenyl group, a fluorobenzylthio group, and a dihydrothieno[3,2-d]pyrimidinone core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved through the reaction of a thiophene derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenylboronic acid and the thienopyrimidine core.

    Attachment of the Fluorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the fluorobenzylthio group is attached to the thienopyrimidine core using a suitable thiol and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
  • 3-(4-methylphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
  • 3-(4-nitrophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromophenyl and fluorobenzylthio groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAUIGKCFKMPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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